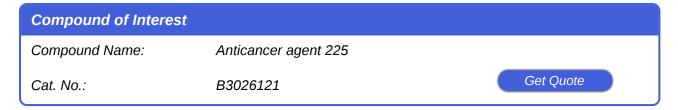


# Actinium-225 Targeted Alpha Therapy: A Comparative Guide to Long-Term Survival Outcomes

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For Researchers, Scientists, and Drug Development Professionals

Targeted Alpha Therapy (TAT) utilizing Actinium-225 (Ac-225) is emerging as a powerful modality in oncology, demonstrating significant potential in treating advanced cancers. This guide provides a comparative analysis of long-term survival data from clinical studies of Ac-225 therapy across different cancer types, supported by detailed experimental protocols and an exploration of the underlying molecular mechanisms.

### **Comparative Survival Analysis**

The efficacy of Actinium-225 based radiopharmaceuticals has been evaluated in several malignancies, most notably in metastatic castration-resistant prostate cancer (mCRPC), acute myeloid leukemia (AML), and neuroendocrine tumors (NETs). The following tables summarize the long-term survival outcomes from key studies.

# Table 1: Metastatic Castration-Resistant Prostate Cancer (mCRPC)



Study/Patie nt Cohort	Radiophar maceutical	Prior Treatments	Median Overall Survival (OS)	Median Progressio n-Free Survival (PFS)	Key Findings & Citation
Multicenter Retrospective Study (Sathekge et al.)	Ac-225- PSMA-617	Post- Androgen Deprivation Therapy (ADT)	Not reached at 55 months (for patients with >50% PSA decline)	22 months (for patients with >50% PSA decline)	91% of patients had a >50% PSA decline.[1]
Multicenter Retrospective Study	Ac-225- PSMA RLT	Heavily pre- treated, including taxane-based chemotherap y and 177Lu- PSMA RLT	15.5 months	7.9 months	Antitumor activity observed even in patients who had received prior 177Lu- PSMA therapy.[2][3]
Systematic Review and Meta- Analysis	Ac-225- PSMA RLT	mCRPC patients	Pooled mean of 12.72 months	Pooled mean of 11.02 months	63% of patients achieved >50% PSA decline.[4]
Retrospective Analysis (Monotherapy and TANDEM therapy)	[ <sup>225</sup> Ac]Ac- PSMA and [ <sup>225</sup> Ac]Ac-/[ <sup>177</sup> Lu]Lu-PSMA	Heavily pre- treated mCRPC	Median of 7 months	Not Reported	Study focused on long-term safety, with rare severe adverse events.[5]





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Table 2: Acute Myeloid Leukemia (AML)



Study/Patie nt Cohort	Radiophar maceutical	Treatment Regimen	Median Overall Survival (OS)	Median Progressio n-Free Survival (PFS)	Key Findings & Citation
Phase I Trial	Ac-225- Lintuzumab	Monotherapy in relapsed/refra ctory AML	3 months	Not Reported	Demonstrate d antileukemic activity with reductions in bone marrow blasts.[7]
Phase I Trial	Ac-225- Lintuzumab + Low-Dose Cytarabine (LDAC)	Untreated AML patients aged 60 or older	5.6 months	2.7 months	Objective responses were seen in 28% of patients.[8]
Phase 1 Trial (Actimab-A CLAG-M Combination)	Lintuzumab- Ac225 + CLAG-M Chemotherap y	Relapsed/Ref ractory AML	Median of 12 months	Not Reported	High rates of MRD negativity and promising overall survival.[9]
Phase 1 Study	Lintuzumab- Ac225 + CLAG-M	Relapsed/Ref ractory AML	Estimated 2- year OS of 23.1%	Estimated 1- year PFS of 30.8%	The combination was well-tolerated with manageable toxicities.[10]

**Table 3: Neuroendocrine Tumors (NETs)** 



Study/Patie nt Cohort	Radiophar maceutical	Prior Treatments	24-Month Overall Survival Probability	24-Month Progressio n-Free Survival Probability	Key Findings & Citation
Long-term Outcome Study	Ac-225- DOTATATE + Capecitabine	57 of 91 patients had prior 177Lu- DOTATATE therapy	70.8%	67.5%	The therapy showed promising results even in patients refractory to prior 177Lu-DOTATATE treatment.[11]
Systematic Review and Meta- Analysis	Ac-225 DOTATATE	Advanced, metastatic or inoperable NETs	70.8% (from one long-term study)	67.5% (from one long-term study)	Pooled disease control rate of 88% and disease response rate of 51.6%.[13]

## **Experimental Protocols**

A defining feature of Ac-225 therapy is its targeted delivery. This is achieved by conjugating the Ac-225 radionuclide to a targeting molecule that specifically binds to proteins overexpressed on cancer cells.

### **Key Components of Ac-225 Therapy Protocols:**

- Radiopharmaceuticals:
  - [225Ac]Ac-PSMA-617 / [225Ac]Ac-PSMA-I&T: Targets Prostate-Specific Membrane Antigen
     (PSMA), which is highly overexpressed in prostate cancer cells.[14][15]



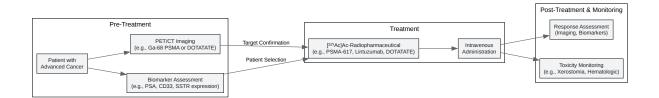
- [<sup>225</sup>Ac]Ac-Lintuzumab (Actimab-A): An antibody-drug conjugate targeting CD33, a surface antigen present on myeloid leukemia cells.[7][9]
- [225Ac]Ac-DOTATATE / [225Ac]Ac-DOTATOC: Targets somatostatin receptors (SSTRs),
   which are overexpressed in many neuroendocrine tumors.[11][16]

#### Patient Selection:

- Patients are typically selected based on the confirmed expression of the target molecule (e.g., PSMA, CD33, or SSTR) on their cancer cells, often verified by PET/CT imaging.[1]
   [11]
- Many clinical trials enroll patients with advanced, metastatic disease who have exhausted or are ineligible for other standard treatments.[2][14]
- · Dosage and Administration:
  - Dosages can vary between studies and are often determined based on patient body
    weight or administered as a fixed activity. For example, doses of 8 MBq of Ac-225-PSMA
    RLT administered intravenously every 8 weeks have been reported.[2] Another regimen for
    mCRPC involved 100 kBq/kg of body weight.[17]
  - For AML, doses of Ac-225-lintuzumab have ranged from 0.5 to 2 μCi/kg/fraction.[8]
  - For NETs, a dosage of 100-120 kBq/kg of body weight of Ac-225-DOTATATE has been used.[11][12]
  - The radiopharmaceutical is administered intravenously.
- Response Assessment:
  - Treatment response is monitored through a combination of imaging (e.g., PET/CT),
     biomarker analysis (e.g., PSA levels in prostate cancer), and assessment of bone marrow
     blasts in leukemia.[1][7]

# Mandatory Visualizations Ac-225 Targeted Alpha Therapy Workflow



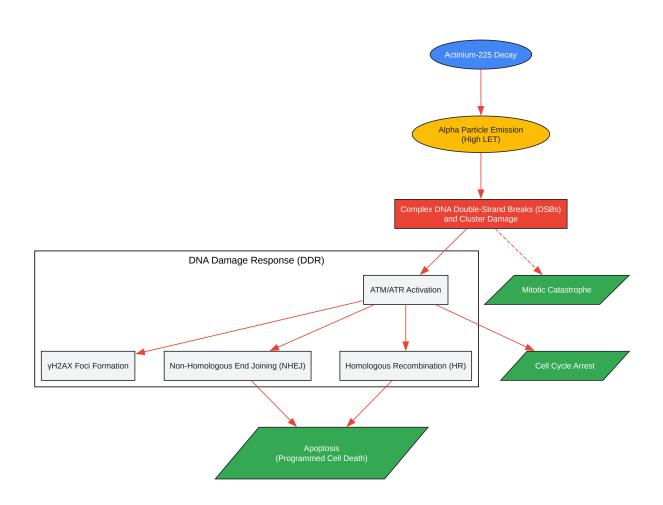


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Caption: General workflow for Actinium-225 targeted alpha therapy.

### **Signaling Pathway of Ac-225 Induced DNA Damage**





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